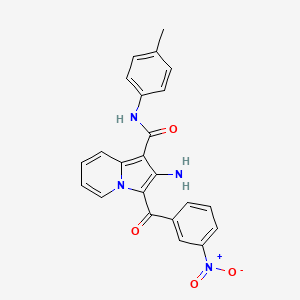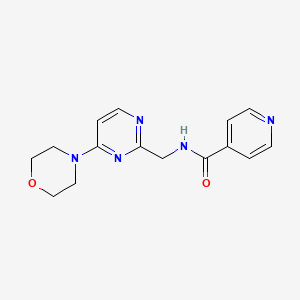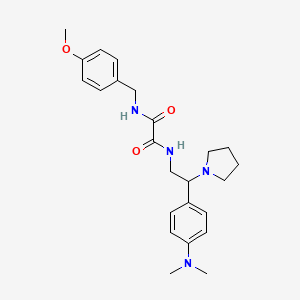![molecular formula C27H30N2O6 B2880180 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-20-2](/img/structure/B2880180.png)
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a chromeno[2,3-c]pyrrole core, which is a bicyclic system with a pyrrole (5-membered ring containing one nitrogen atom) fused to a chromene (a 6-membered benzene ring fused to a 5-membered oxygen-containing ring). This core is substituted with various groups including a 4-ethoxy-3-methoxyphenyl group, a 7-methyl group, and a 2-morpholinoethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like ethoxy and methoxy) could make this compound relatively polar, affecting its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties would also depend on its specific structure .Applications De Recherche Scientifique
Electron Transport Layer in Polymer Solar Cells
- A study by Hu et al. (2015) discusses a novel alcohol-soluble n-type conjugated polyelectrolyte, designed for use as an electron transport layer (ETL) in polymer solar cells. This material, based on the diketopyrrolopyrrole (DPP) backbone, shows high conductivity and electron mobility due to its electron-deficient nature and planar structure, which facilitates electron extraction and reduces exciton recombination, potentially applicable to compounds with similar structural features for improving solar cell efficiencies (Lin Hu et al., 2015).
Organic Synthesis and Heterocyclic Chemistry
- Kobayashi et al. (2001) describe an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, which involves reactions yielding good yields via tandem conjugate addition–cyclization sequences. This study highlights the versatility of reactions involving naphthoquinones and enamines, indicating potential methodologies for synthesizing complex molecules with similar heterocyclic structures (K. Kobayashi et al., 2001).
Photophysical Properties of Conjugated Systems
- Zhang et al. (2014) synthesized a series of symmetrically substituted diketopyrrolopyrrole derivatives, demonstrating their potential application in novel organic optoelectronic materials due to their photophysical properties. The study emphasizes the significance of structural modification on the optical properties of conjugated systems, which could be relevant for designing materials based on the queried compound for optoelectronic applications (Guan-qi Zhang et al., 2014).
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-4-34-21-8-6-18(16-22(21)32-3)24-23-25(30)19-15-17(2)5-7-20(19)35-26(23)27(31)29(24)10-9-28-11-13-33-14-12-28/h5-8,15-16,24H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFLCNCZJRFKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)
![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)


![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)


![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)
![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)